(5-Cyanopyrazin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

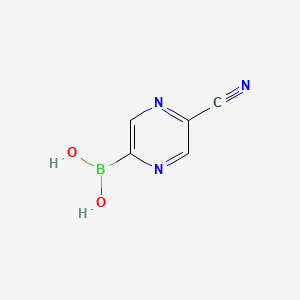

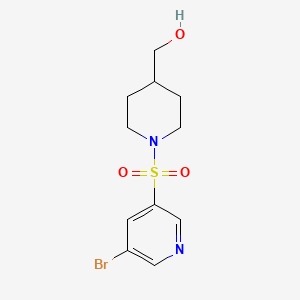

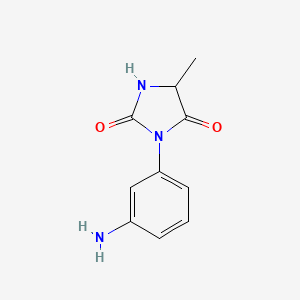

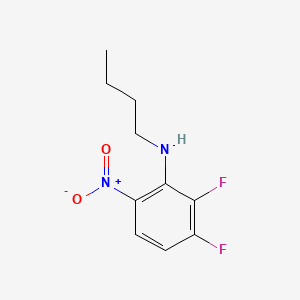

“(5-Cyanopyrazin-2-yl)boronic acid” is a chemical compound with the empirical formula C6H5BN2O2 and a molecular weight of 147.93 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OB(C1=CC=C(C#N)C=N1)O . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a cyanopyrazine ring.Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions are utilized in various sensing applications. Boronic acids are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications

Organic Synthesis and Drug Discovery

Boronic acids, including derivatives similar to "(5-Cyanopyrazin-2-yl)boronic acid," are pivotal in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions. The work by Havel et al. (2018) demonstrates the flexibility of palladium-mediated α-arylation of β-ketonitriles with aryl bromides to prepare 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, crucial intermediates in medicinal chemistry and drug discovery projects (Havel et al., 2018). Furthermore, Bouillon et al. (2003) discuss the synthesis of novel halopyridinylboronic acids and esters, showcasing their utility in Suzuki cross-coupling reactions to produce diverse pyridine libraries (Bouillon et al., 2003).

Sensing Applications

Boronic acids are increasingly utilized in sensing applications due to their interactions with diols and Lewis bases, enabling their use in various homogeneous and heterogeneous detection systems. Lacina et al. (2014) highlight the utility of boronic acids in biological labeling, protein manipulation, and the development of therapeutics, underpinning their versatility beyond traditional synthetic applications (Lacina, Skládal, & James, 2014).

Material Development

The unique properties of boronic acids facilitate their use in the development of materials with novel functionalities. For example, Ooyama et al. (2014) developed a highly-sensitive fluorescence PET sensor for detecting trace amounts of water in various solvents, exploiting the electronic properties of an anthracene–boronic acid ester (Ooyama et al., 2014). Additionally, Bull et al. (2013) discuss exploiting the reversible covalent bonding of boronic acids for recognition, sensing, and assembly applications, demonstrating their multifaceted role in modern chemistry and materials science (Bull et al., 2013).

Mechanism of Action

(1) Target of Action

The primary target of (5-Cyanopyrazin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

(2) Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst in a process known as transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium atom, which has been oxidized through its donation of electrons to form a new palladium-carbon bond, accepts the boronic acid group .

(3) Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The process results in the formation of new carbon-carbon bonds .

(4) Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its stability and reactivity in the Suzuki–Miyaura coupling reaction. The compound is relatively stable, readily prepared, and generally environmentally benign . Its rapid transmetalation with palladium (II) complexes contributes to its bioavailability .

(5) Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .

Future Directions

Boronic acids, including “(5-Cyanopyrazin-2-yl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications. The exploration of novel chemistries using boron is expected to fuel emergent sciences .

properties

IUPAC Name |

(5-cyanopyrazin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BN3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPQTJXMFDGXNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671262 |

Source

|

| Record name | (5-Cyanopyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310383-12-0 |

Source

|

| Record name | B-(5-Cyano-2-pyrazinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Cyanopyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)